2-Butyl-5-fluoropyridin-3-amine is a chemical compound belonging to the class of pyridine derivatives, characterized by the presence of a butyl group and a fluorine atom attached to the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and reactivity.
2-Butyl-5-fluoropyridin-3-amine is classified as an aromatic amine and a fluorinated heterocycle. Its molecular formula is C9H13FN2, with a molecular weight of 168.21 g/mol. It is categorized under organic compounds with applications in pharmaceuticals and agrochemicals.
The synthesis of 2-butyl-5-fluoropyridin-3-amine typically involves nucleophilic substitution reactions. A common approach includes reacting a suitable pyridine derivative with a fluorinating agent and a butylamine derivative. For instance, starting from 5-chloro-2,3,6-trifluoropyridine, the butyl group can be introduced simultaneously during the reaction process.
The molecular structure of 2-butyl-5-fluoropyridin-3-amine can be depicted as follows:
Property | Value |
---|---|
Molecular Weight | 168.21 g/mol |
IUPAC Name | 2-butyl-5-fluoropyridin-3-amine |
InChI | InChI=1S/C9H13FN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3 |
InChI Key | QTTJUYLGNXRIBI-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC1=CC(=CN=C1)F |
2-butyl-5-fluoropyridin-3-amine participates in various chemical reactions:
The mechanism of action for 2-butyl-5-fluoropyridin-3-amine involves its interaction with biological targets such as enzymes or receptors. The electron-withdrawing nature of the fluorine atom enhances binding affinity to these targets, potentially increasing biological activity. The butyl group contributes to lipophilicity, facilitating membrane penetration .
2-butyl-5-fluoropyridin-3-amine is typically a colorless to pale yellow liquid or solid with moderate solubility in polar solvents like water and organic solvents.
2-butyl-5-fluoropyridin-3-amine has several significant applications:
This compound's versatility makes it an important subject of study in both academic research and industrial applications, highlighting its relevance across multiple scientific disciplines.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3